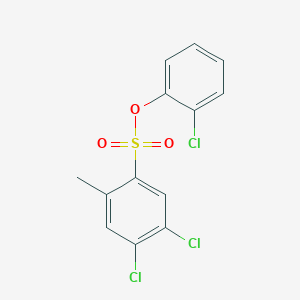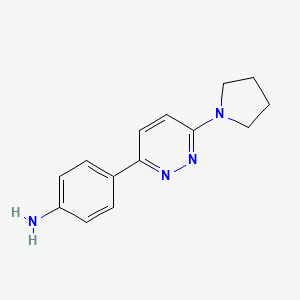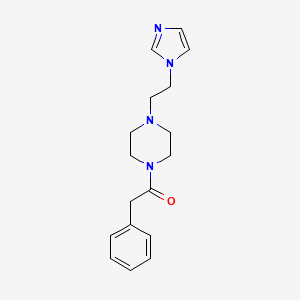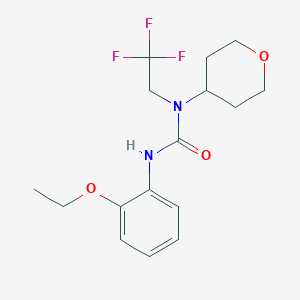
3-(2-ethoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-ethoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ETPU and is a urea derivative that has shown promising results in various biological studies.
Scientific Research Applications
Hydrogel Formation and Rheological Properties
A study explored the hydrogel formation capabilities of a similar urea compound, demonstrating how the morphology and rheology of the gels could be tuned by varying the anionic components. This research has implications for the development of materials with specific mechanical properties for use in biomedicine and engineering (Lloyd & Steed, 2011).
Diversity-Oriented Synthesis
Another study focused on the diversity-oriented synthesis of a library of substituted tetrahydropyrans, utilizing oxidative carbon-hydrogen bond activation. This method provides rapid access to structurally diverse compounds for screening against various biological targets, indicating the potential for discovering new therapeutics (Zaware et al., 2011).
Antimicrobial Activity
Functionalization reactions of certain pyrazole derivatives have been investigated for their antimicrobial activities. This research sheds light on the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Korkusuz, Yıldırım, & Albayrak, 2013).
Metal Complex Formation
The ability of certain ethoxyphenyl derivatives to form complexes with metals such as Ru(II), Cu(I), and Hg(II) has been studied, revealing insights into their structural properties and potential applications in catalysis and material science (Singh et al., 2001).
properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-2-24-14-6-4-3-5-13(14)20-15(22)21(11-16(17,18)19)12-7-9-23-10-8-12/h3-6,12H,2,7-11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGILVYVFZNQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393063.png)

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)
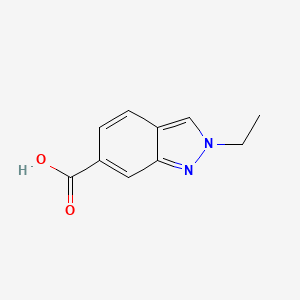
![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)


